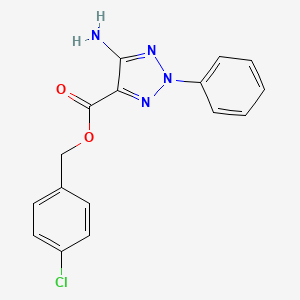
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that this compound can bind to specific targets in cancer cells and inhibit their growth. It is believed that this compound works by interfering with the DNA replication process in cancer cells, leading to their death.
Biochemical and Physiological Effects
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for the study of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One area of research that has shown promise is in the development of new cancer treatments. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as an antimicrobial agent.
In conclusion, 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. While more research is needed to fully understand the mechanism of action of this compound, it shows promise as a potential treatment for a variety of diseases.
Synthesis Methods
The synthesis of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The second step involves the reaction of 4-chlorobenzyl azide with phenylacetylene to form 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Scientific Research Applications
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
(4-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-8-6-11(7-9-12)10-23-16(22)14-15(18)20-21(19-14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZPWJQFJACIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

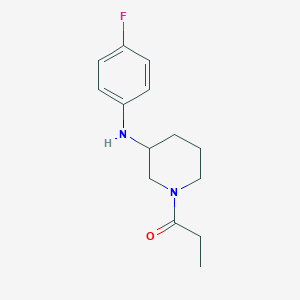
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
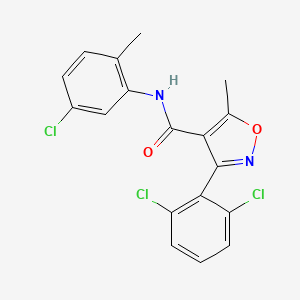

amino]methyl}benzoate](/img/structure/B6087994.png)
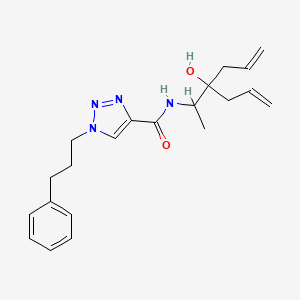
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
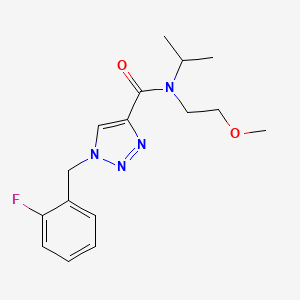
methanone](/img/structure/B6088047.png)
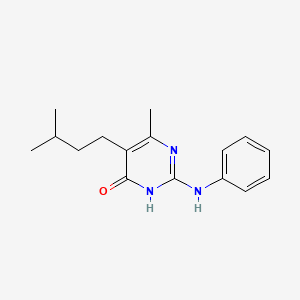
![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)